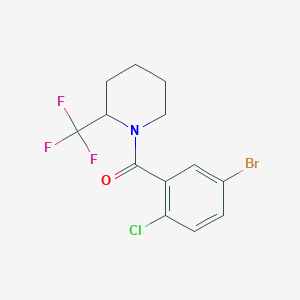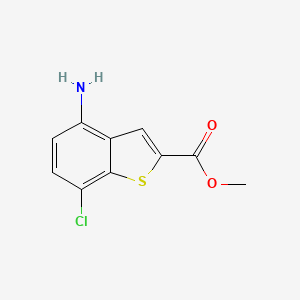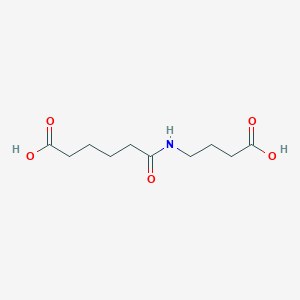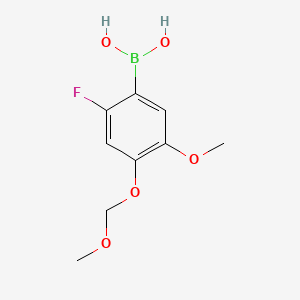
(2-Fluoro-5-methoxy-4-(methoxymethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methoxy-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, methoxy, and methoxymethoxy groups. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-methoxy-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-4-(methoxymethoxy)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids such as hydrochloric acid or solvents like methanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Protodeboronation: Fluoro-methoxy-methoxymethoxybenzene.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science.
Molecular Switches: Used in the synthesis of diarylanthracenes for molecular switches.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules and drug candidates.
Industry:
Material Science: Application in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The primary mechanism of action for (2-Fluoro-5-methoxy-4-(methoxymethoxy)phenyl)boronic acid in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic acid group transfers its organic moiety to the palladium catalyst, which then undergoes reductive elimination to form the carbon-carbon bond. The presence of electron-donating and electron-withdrawing groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 5-Fluoro-2-(methoxymethoxy)phenylboronic acid
Uniqueness: (2-Fluoro-5-methoxy-4-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both fluorine and methoxymethoxy groups, which can provide distinct electronic and steric effects. These substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions compared to similar boronic acids without these groups.
Propriétés
Formule moléculaire |
C9H12BFO5 |
|---|---|
Poids moléculaire |
230.00 g/mol |
Nom IUPAC |
[2-fluoro-5-methoxy-4-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO5/c1-14-5-16-9-4-7(11)6(10(12)13)3-8(9)15-2/h3-4,12-13H,5H2,1-2H3 |
Clé InChI |
PDRYDMMDEABSIN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1F)OCOC)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


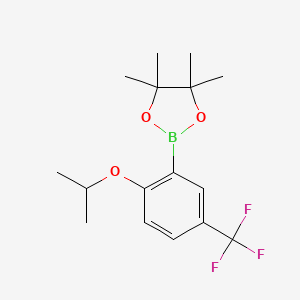
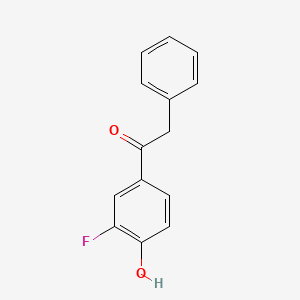
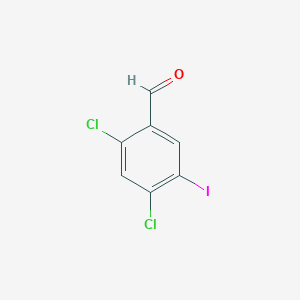
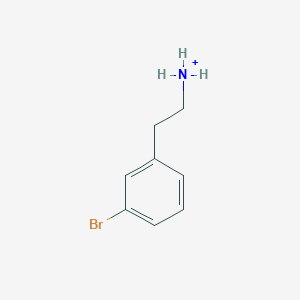
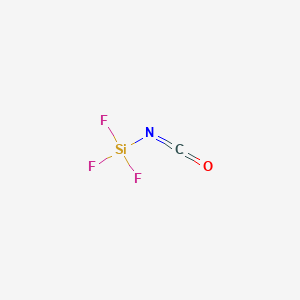
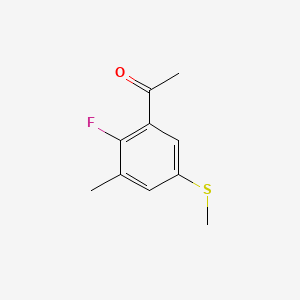
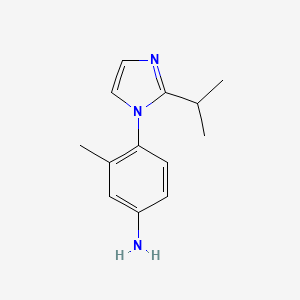
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
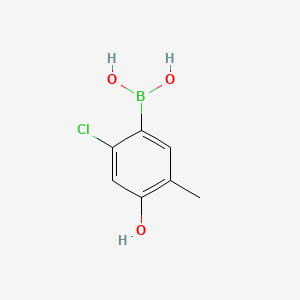
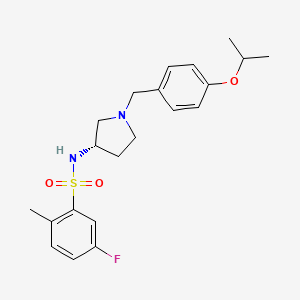
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
